(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
CAS No.: 1420864-27-2
Cat. No.: VC8239417
Molecular Formula: C20H21Cl2N3O
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1420864-27-2 |
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Molecular Formula | C20H21Cl2N3O |
Molecular Weight | 390.3 g/mol |
IUPAC Name | [1-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]piperidin-3-yl]methanol |
Standard InChI | InChI=1S/C20H21Cl2N3O/c21-16-8-7-14(10-17(16)22)12-25-19-6-2-1-5-18(19)23-20(25)24-9-3-4-15(11-24)13-26/h1-2,5-8,10,15,26H,3-4,9,11-13H2 |
Standard InChI Key | FOTBONHBRLCEKV-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl)CO |
Canonical SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A 1H-benzo[d]imidazol-2-yl group, a bicyclic aromatic system known for hydrogen-bonding interactions in drug-receptor complexes.
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A piperidin-3-ylmethanol moiety, contributing conformational flexibility and hydroxyl-mediated solubility.
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A 3,4-dichlorobenzyl substituent, enhancing lipophilicity and electron-withdrawing effects .
The benzimidazole and piperidine rings are linked via a nitrogen atom, while the dichlorobenzyl group is attached to the imidazole’s nitrogen. This arrangement creates a sterically hindered environment, potentially influencing binding kinetics in biological targets.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1420864-27-2 |
Molecular Formula | |
Molecular Weight | 390.3 g/mol |
IUPAC Name | (1-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol |
Synthesis and Manufacturing Considerations
Hypothetical Synthetic Routes
While no explicit synthesis protocols for this compound are publicly documented, its structure suggests a multi-step assembly:
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Benzimidazole Formation: Condensation of o-phenylenediamine with a carbonyl source (e.g., formic acid) under acidic conditions to generate the benzimidazole core .
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Piperidine Functionalization: Introduction of the piperidine ring via nucleophilic substitution or reductive amination, followed by hydroxymethylation at the 3-position.
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3,4-Dichlorobenzyl Incorporation: Alkylation of the imidazole nitrogen using 3,4-dichlorobenzyl chloride in the presence of a base .
A critical challenge lies in achieving regioselectivity during benzimidazole substitution and minimizing steric clashes during piperidine coupling.
Analytical Characterization
Hypothetical characterization methods include:
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NMR Spectroscopy: -NMR would reveal distinct signals for the dichlorobenzyl aromatic protons (~7.4–7.6 ppm) and the piperidine methine group (~3.1 ppm) .
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 390.3, with fragmentation patterns indicative of Cl loss .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP value (estimated at ~3.5 via computational models) reflects moderate lipophilicity, driven by the dichlorobenzyl group. The hydroxymethyl group on piperidine enhances aqueous solubility relative to non-polar analogs, suggesting balanced bioavailability .
Table 2: Predicted Physicochemical Parameters
Parameter | Value |
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logP (Octanol-Water) | 3.5 (estimated) |
Hydrogen Bond Donors | 2 (OH, NH) |
Hydrogen Bond Acceptors | 5 (N, O) |
Polar Surface Area | ~60 Ų |
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